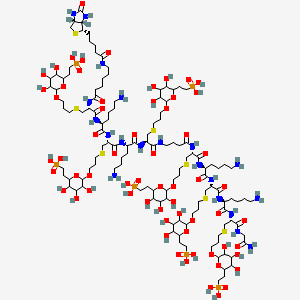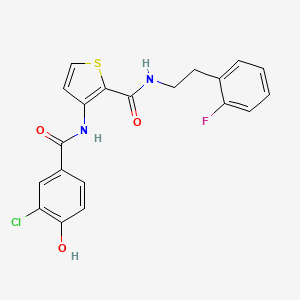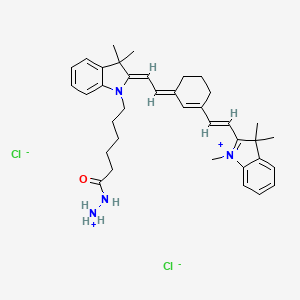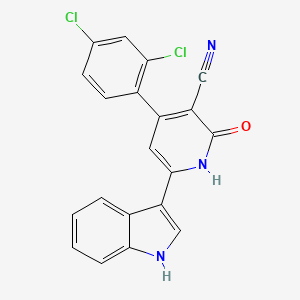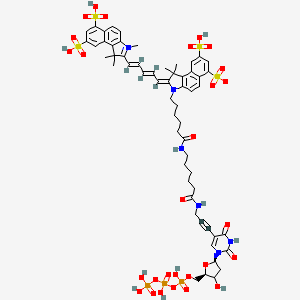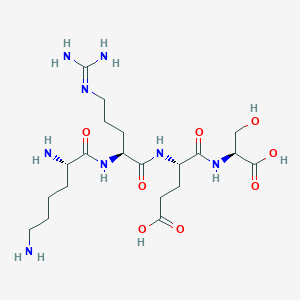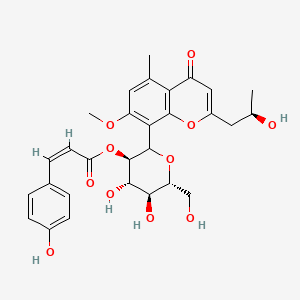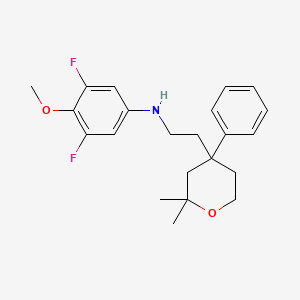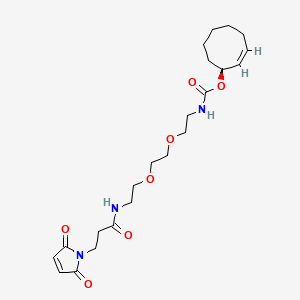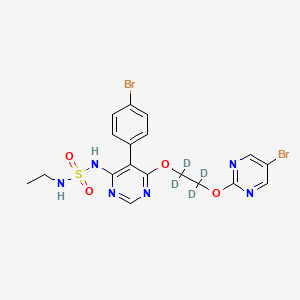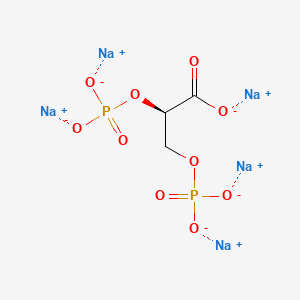
2,3-Diphospho-D-glyceric acid (pentasodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphospho-D-glyceric acid (pentasodium salt) is a highly anionic polyphosphorus compound. It is a metabolite of glycolysis within human erythrocytes and plays a crucial role in the regulation of oxygen release from hemoglobin. This compound is known for its ability to bind to hemoglobin, thereby reducing its oxygen affinity .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Diphospho-D-glyceric acid (pentasodium salt) can be synthesized through various chemical routes. One common method involves the phosphorylation of glyceric acid using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, the production of 2,3-Diphospho-D-glyceric acid (pentasodium salt) often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can produce the compound efficiently. The fermentation broth is then subjected to purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
2,3-Diphospho-D-glyceric acid (pentasodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoric acid derivatives.
Reduction: It can be reduced to form glyceric acid derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives and glyceric acid derivatives, depending on the type of reaction and conditions used .
科学的研究の応用
2,3-Diphospho-D-glyceric acid (pentasodium salt) has a wide range of scientific research applications:
作用機序
2,3-Diphospho-D-glyceric acid (pentasodium salt) exerts its effects by binding to hemoglobin in red blood cells. This binding reduces the oxygen affinity of hemoglobin, facilitating the release of oxygen to tissues. The compound acts as an allosteric effector, altering the conformation of hemoglobin and thereby modulating its oxygen-binding properties .
類似化合物との比較
Similar Compounds
3-Phosphoglyceric acid: Another glycolytic intermediate that plays a role in the glycolytic pathway.
2-Phosphoglyceric acid: A precursor in the glycolytic pathway that is converted to phosphoenolpyruvate.
Glyceraldehyde-3-phosphate: An important intermediate in both glycolysis and the Calvin cycle.
Uniqueness
2,3-Diphospho-D-glyceric acid (pentasodium salt) is unique due to its specific role in regulating oxygen release from hemoglobin. Unlike other glycolytic intermediates, it directly influences the oxygen-binding properties of hemoglobin, making it a critical regulator of oxygen transport in the body .
特性
分子式 |
C3H3Na5O10P2 |
|---|---|
分子量 |
375.95 g/mol |
IUPAC名 |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
InChIキー |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
異性体SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


